N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a versatile chemical compound used in diverse scientific research, ranging from pharmaceutical development to material science. Its unique properties make it valuable for investigating new applications and enhancing existing methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, often involves the condensation of 1,3-diketones with arylhydrazines . This reaction is typically catalyzed by transition metals or photoredox catalysts . For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst has been described .
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve one-pot multicomponent processes, which are efficient and cost-effective . These methods utilize novel reactants and innovative reaction types to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts and photoredox catalysts . The reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles .
Scientific Research Applications
N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is used in various scientific research applications, including:
Pharmaceutical Development: It is investigated for its potential antiproliferative activities against cancer cell lines.
Material Science: Its unique properties make it valuable for developing new materials and enhancing existing ones.
Biology and Medicine: Pyrazole-sulfonamide derivatives have shown significant biological activities, including antibacterial, hypoglycemic, and diuretic effects.
Mechanism of Action
The mechanism of action of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide include other pyrazole derivatives and sulfonamide-containing compounds . Examples include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a benzhydryl group with a pyrazole-sulfonamide framework makes it particularly valuable for diverse scientific research applications.
Properties
IUPAC Name |
N-benzhydryl-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-17(13-21(2)19-14)24(22,23)20-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFMNJLJDHIDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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